molecular formula C9H10F3NO4 B13524461 3-(Pyrrolidin-3-yl)prop-2-ynoicacid,trifluoroaceticacid

3-(Pyrrolidin-3-yl)prop-2-ynoicacid,trifluoroaceticacid

Cat. No.: B13524461
M. Wt: 253.17 g/mol
InChI Key: PMLKVVGAUQEAPK-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a pyrrolidine ring, a propynoic acid moiety, and trifluoroacetic acid, which contribute to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 3-(Pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid involves several steps. The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, followed by functionalization to introduce the propynoic acid moiety . The reaction conditions typically involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high purity and yield .

Chemical Reactions Analysis

3-(Pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific reaction conditions and the nature of the reagents used .

Scientific Research Applications

In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential therapeutic properties and interactions with biological targets. In industry, it can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid involves its interaction with specific molecular targets and pathways . The pyrrolidine ring contributes to the compound’s ability to interact with biological molecules, while the propynoic acid moiety and trifluoroacetic acid influence its reactivity and stability . These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

3-(Pyrrolidin-3-yl)prop-2-ynoic acid, trifluoroacetic acid can be compared with other similar compounds, such as pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . These compounds share the pyrrolidine ring structure but differ in their functional groups and overall chemical properties .

Properties

Molecular Formula

C9H10F3NO4

Molecular Weight

253.17 g/mol

IUPAC Name

3-pyrrolidin-3-ylprop-2-ynoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C7H9NO2.C2HF3O2/c9-7(10)2-1-6-3-4-8-5-6;3-2(4,5)1(6)7/h6,8H,3-5H2,(H,9,10);(H,6,7)

InChI Key

PMLKVVGAUQEAPK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C#CC(=O)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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